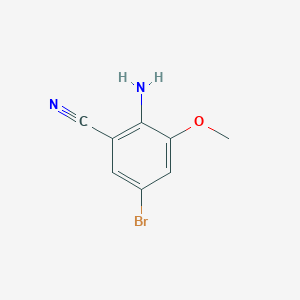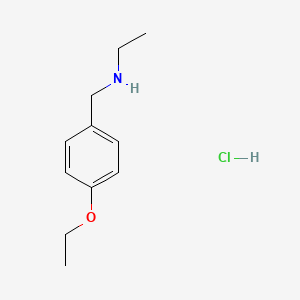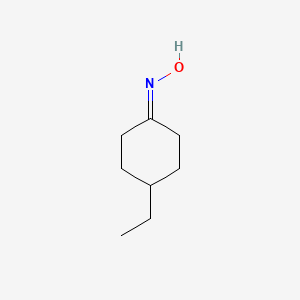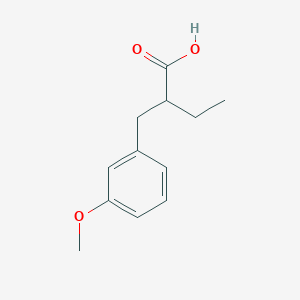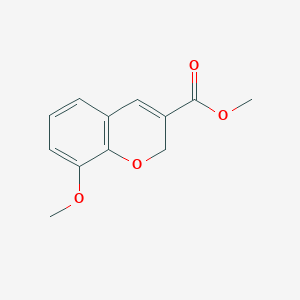
6-(烯丙氧基)-3,4-二氢喹啉-2(1H)-酮
描述
The compound “6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one” is a type of organic compound . Allyl alcohol, which is a component of this compound, is an organic compound with the structural formula CH2=CHCH2OH . It is a water-soluble, colorless liquid and is more toxic than typical small alcohols .
Synthesis Analysis
While specific synthesis methods for “6-(allyloxy)-3,4-dihydroquinolin-2(1H)-one” were not found, there are related compounds that have been synthesized using various methods . For instance, a novel triphenylene-based discotic liquid crystal 2-Allyloxy-3, 6, 7, 10, 11-pentabutoxytriphenylene was synthesized . The chemical structure of this compound was determined by 1H NMR and FT-IR spectrum .
科学研究应用
有机合成应用
- 对映体纯喹诺酮合成:该化合物用作合成对映体纯 3,4-二氢喹啉-2(1H)-酮的模板,展示了其在有机合成和潜在生物应用中的重要性。此方法利用苯并噻嗪,突出了一种在温和条件下生成这些化合物的新方法 (Harmata & Hong, 2007)。
- 羟基烷基化引发的自由基环化:N-烯丙基苯甲酰胺的无金属反应展示了通过涉及 C(sp3)-H 键断裂和氧烷基化的过程生成 4-取代 3,4-二氢异喹啉-1(2H)-酮衍生物的新途径,表明了一种构建六元杂环的通用方法 (Zhou et al., 2015)。
药物化学应用
- 抗肿瘤和抗菌活性:衍生自 3,4-二氢喹啉-2(1H)-酮的化合物显示出有希望的抗肿瘤和抗菌活性。例如,对核心结构的修饰产生了新型的微管结合肿瘤血管破坏剂 (tumor-VDAs),该类药物靶向肿瘤中的已建立血管,表现出高抗增殖活性和诱导肿瘤细胞凋亡 (Cui et al., 2017)。
- DNA 保护分析:2,4-二羟基喹啉的衍生物(与查询化合物具有结构相似性)已被合成并评估其 DNA 保护、抗菌和抗癌活性。这些研究突出了这些化合物作为药物或药物添加剂的潜力,其基于它们的生物效应 (Şener et al., 2018)。
材料科学应用
- 生态友好合成:在离子液体或水-离子液体溶剂体系中合成 2,3-二氢喹唑啉-4(1H)-酮(与 6-(烯丙氧基)-3,4-二氢喹啉-2(1H)-酮在结构上相关的化合物),无需额外的催化剂,例证了一种化合物合成的生态友好方法。该技术强调了绿色化学在开发可持续合成方法中的重要性 (Chen et al., 2007)。
属性
IUPAC Name |
6-prop-2-enoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-15-10-4-5-11-9(8-10)3-6-12(14)13-11/h2,4-5,8H,1,3,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGELCZVFAYJBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)NC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
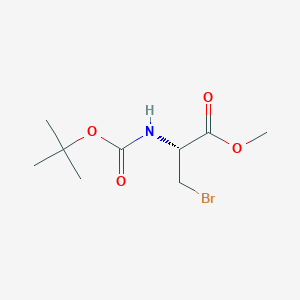
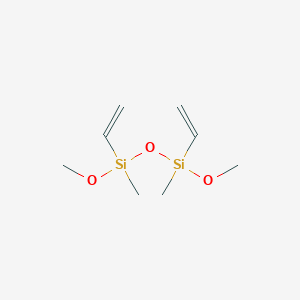

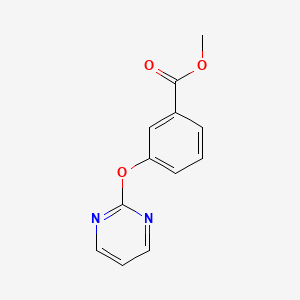
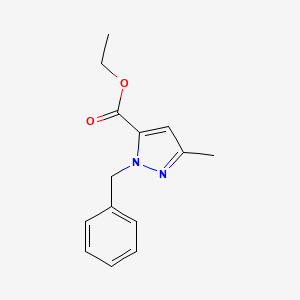
![ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3109819.png)
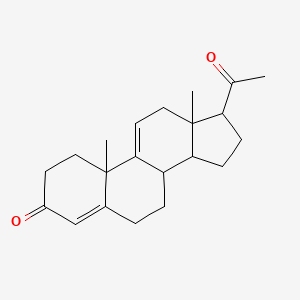

![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-methoxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B3109846.png)
